![molecular formula C7H4Cl2N2O B2484276 4,6-Dichlor-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-on CAS No. 1201676-03-0](/img/structure/B2484276.png)
4,6-Dichlor-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-on
Übersicht
Beschreibung
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is an organic compound with the molecular formula C7H4Cl2N2O and a molecular weight of 203.03 g/mol . It is a research chemical often used in pharmaceutical testing and scientific research . The compound is characterized by its pyrrolo[3,4-c]pyridin-1-one core structure, which is substituted with chlorine atoms at the 4 and 6 positions .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one exhibit promising antileishmanial properties. For instance, a study synthesized various derivatives that demonstrated significant in vitro activity against visceral leishmaniasis with some compounds showing effective inhibition rates in animal models . Although the specific compound 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has not been extensively studied for this application directly, its structural analogs suggest potential similar efficacy.
Anticancer Properties
The compound's structure allows it to interact with various biological targets. Preliminary studies suggest that pyrrolopyridines can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This is particularly relevant in the context of designing new anticancer agents that target specific pathways in cancer cells.
Synthetic Pathways
The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be achieved through several methodologies:
- Cyclization Reactions : Utilizing cyclization techniques to form the pyrrolidine ring.
- Ugi Reaction Modifications : The Ugi reaction can be employed to create complex structures that include the pyrrolopyridine framework. This approach allows for the incorporation of various functional groups that may enhance biological activity .
Case Study 1: Antileishmanial Efficacy
In a recent study focused on synthesizing derivatives of pyrroloquinolinones, researchers found that certain compounds exhibited high efficacy against Leishmania parasites in both in vitro and in vivo settings. The lead compound demonstrated a significant reduction in parasite load in infected animal models, suggesting a viable therapeutic pathway for treating leishmaniasis using structurally similar compounds to 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one .
Case Study 2: Anticancer Screening
Another study investigated a series of pyrrolopyridine derivatives for their anticancer activity. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Although specific data on 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was not highlighted, its structural similarities to effective derivatives suggest potential for similar anticancer properties.
Wirkmechanismus
Target of Action
The primary targets of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one . .
Biochemische Analyse
Biochemical Properties
It is known that pyrrolopyrimidine compounds, which are structurally similar to this compound, have various biological properties such as antibacterial, anti-diabetic, antiviral, anti-inflammatory, anti-hypertensive, and anti-protozoal activities . They also exhibit strong anticancer activity and serve as an efficient tool for DNA interaction .
Cellular Effects
Related compounds have been shown to stimulate the incorporation of glucose into lipids, thereby increasing insulin sensitivity
Molecular Mechanism
Related compounds have been shown to interact with DNA and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one in laboratory settings. One study demonstrated the stability of a related compound in both simulated gastric fluid and simulated intestinal fluid .
Dosage Effects in Animal Models
A related compound demonstrated significant inhibition of parasite burden in infected Balb/c mice at a dosage of 12.5 mg/kg .
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves the reaction of 3-bromomethyl-2,6-dichloroisonicotinic acid ethyl ester with ammonium hydroxide in tetrahydrofuran . The reaction is carried out at room temperature for 18 hours . This method is commonly used in research and development settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be compared with other similar compounds, such as:
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Lacks the chlorine substitutions at positions 4 and 6, which may affect its chemical reactivity and biological activity.
5,6-Dichloro-3-oxo-2,3-dihydro-1H-indene-1-carbonitrile: Another chlorinated compound with a different core structure, used in organic synthesis and material science.
Biologische Aktivität
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS No. 1201676-03-0) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula: C7H4Cl2N2O
- Molecular Weight: 203.02 g/mol
- IUPAC Name: 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
- Appearance: Solid
- Purity: 95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. The compound has been evaluated against various bacterial strains with promising results.
Table 1: Antibacterial Activity Data
Compound | Bacterial Strain | MIC (μg/mL) | Control (MIC μg/mL) |
---|---|---|---|
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |
Escherichia coli | 25 | Ciprofloxacin (2) |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that while it is not as potent as ciprofloxacin, it may serve as a lead compound for further development in antibacterial therapies .
Anticancer Activity
The anticancer properties of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have also been investigated. It has shown potential in inhibiting cancer cell growth in various in vitro studies.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | HT-29 (Colon Cancer) | 10.5 | |
MCF7 (Breast Cancer) | 15.0 |
The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in both HT-29 and MCF7 cell lines. These findings suggest its potential utility in cancer therapeutics .
The mechanism through which 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one exerts its biological effects is still under investigation. Preliminary studies indicate that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Further research is necessary to elucidate the precise molecular targets and pathways involved.
Case Studies
In a recent study exploring the structure–activity relationship of pyrrole derivatives, researchers synthesized various analogs of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one to assess their biological activity. The study found that modifications to the pyrrole ring significantly influenced both antibacterial and anticancer activities .
Eigenschaften
IUPAC Name |
4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-5-1-3-4(6(9)11-5)2-10-7(3)12/h1H,2H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTXYCGMWHOAGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=C(C=C2C(=O)N1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201676-03-0 | |
Record name | 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.